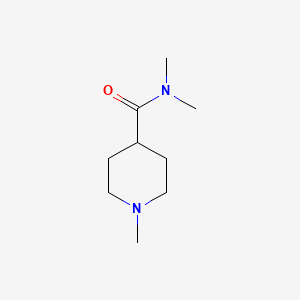

N,N,1-Trimethylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N,N,1-trimethylpiperidine-4-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-10(2)9(12)8-4-6-11(3)7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

MORFIZKYBRXBGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(=O)N(C)C |

Origin of Product |

United States |

Contextualization Within Piperidine Carboxamide Chemistry

N,N,1-Trimethylpiperidine-4-carboxamide belongs to the class of piperidine-4-carboxamides. This classification is based on its core structure, which features a piperidine (B6355638) ring—a six-membered heterocycle containing a nitrogen atom—with a carboxamide group attached at the fourth position of the ring. The specific nature of this compound is further defined by the N,N-dimethyl substitution on the amide nitrogen and a methyl group on the piperidine nitrogen.

The positioning of the carboxamide group on the piperidine ring is a critical factor in the biological activity of its derivatives. Research has shown that even slight variations in this arrangement can lead to significant differences in efficacy. For instance, a study focused on antimelanoma activities of piperidine-3-carboxamide derivatives found that the regioisomer with a piperidine-4-carboxamide functionality was inactive, highlighting the structural importance of the substituent placement. acs.org

The academic exploration of piperidine-4-carboxamide derivatives is diverse, with research targeting a range of biological targets. Studies have successfully designed and synthesized novel piperidine-4-carboxamide derivatives that have shown potential as:

CCR5 inhibitors , which could have applications as anti-HIV-1 agents. nih.gov

Sigma-1 (σ1) receptor ligands , which are of interest for their potential in treating central nervous system disorders. nih.gov

MALT1 protease inhibitors , which have been investigated for their potential in treating autoimmune diseases and certain types of lymphoma. nih.gov

Monoamine neurotransmitter re-uptake inhibitors , with potential applications in treating various CNS disorders. google.com

These varied research avenues underscore the versatility of the piperidine-4-carboxamide scaffold in drug discovery and development.

Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine (B6355638) scaffold is a cornerstone in the field of medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals. acs.org This structural motif is a key building block in the synthesis of numerous medicinal agents and is present in many FDA-approved drugs. The widespread use of the piperidine ring is attributed to several advantageous properties that it can confer to a molecule.

The introduction of a piperidine scaffold into a drug candidate can modulate its physicochemical properties, which in turn can enhance biological activity and selectivity. Furthermore, it can lead to improved pharmacokinetic profiles. The flexibility of the piperidine ring allows for a variety of substitutions, enabling chemists to fine-tune the properties of a compound to optimize its therapeutic potential.

Overview of Research Trajectories for Carboxamide Compounds

General Strategies for Piperidine Ring Formation

Hydrogenation and Reduction Approaches

The most direct and atom-economical method for synthesizing the piperidine core is the hydrogenation of readily available pyridine (B92270) derivatives. researchgate.netnih.gov This approach is widely used in both academic and industrial settings.

Historically, this transformation required harsh conditions, such as high pressures and temperatures, often using heterogeneous catalysts like nickel. dtic.milresearchgate.net While effective for producing piperidine itself, these methods often lack the subtlety needed for complex, functionalized molecules. nih.gov

Modern advancements have led to the development of more sophisticated catalytic systems that operate under milder conditions with greater control over stereochemistry and functional group tolerance. nih.gov Homogeneous catalysts based on metals like rhodium, iridium, and palladium are now commonplace. dicp.ac.cnnih.gov For instance, rhodium(I) complexes have been used for the highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines. nih.gov A significant breakthrough is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the synthesis of a wide variety of chiral piperidines with excellent enantioselectivity without the need for hydrogen gas. dicp.ac.cn

A particularly practical method involves the use of a commercially available rhodium oxide (Rh₂O₃) catalyst, which effectively hydrogenates a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This system demonstrates remarkable functional group tolerance, as shown in the table below.

Table 1: Hydrogenation of Functionalized Pyridines using Rh₂O₃ Catalyst rsc.orgReaction conditions: substrate (0.8 mmol), Rh₂O₃ (0.5 mol%), TFE (1 mL), 5 bar H₂, 40 °C, 4 hours. Yield determined by NMR spectroscopy.

| Substrate (Pyridine Derivative) | Product (Piperidine Derivative) | Yield (%) |

|---|---|---|

| Pyridine-4-methanol | Piperidine-4-methanol | >95 |

| Pyridine-3-methanol | Piperidine-3-methanol | >95 |

| 1-(Pyridin-4-yl)ethan-1-amine | 1-(Piperidin-4-yl)ethan-1-amine | >95 (as cis/trans mixture) |

| Ethyl isonicotinate | Ethyl piperidine-4-carboxylate | >95 |

| Isonicotinamide | Piperidine-4-carboxamide | >95 |

Another key strategy involves the reduction of piperidones (ketones within the piperidine ring). Substituted 2-piperidones and 4-piperidones can be effectively reduced to the corresponding piperidines using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil

Intermolecular Cyclization (Annulation)

Intermolecular cyclization, or annulation, involves the construction of the piperidine ring from two or more separate molecular fragments in a single reaction. nih.gov These methods are powerful for rapidly building molecular complexity. Common strategies include [5+1], [4+2], and [3+3] cycloadditions, where the numbers indicate the number of atoms contributed by each component to the new ring. nih.govwhiterose.ac.uk

A notable example is the [5+1] annulation reported by Donohoe and colleagues, which utilizes a hydrogen borrowing cascade catalyzed by iridium(III). nih.gov This method reacts a 1,5-amino alcohol with an amine to stereoselectively form substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov

Multicomponent reactions (MCRs) are a particularly efficient form of intermolecular cyclization. nih.gov For instance, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral dihydropyridinones, which serve as versatile intermediates for various piperidine alkaloids. rsc.org Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane (e.g., 1,5-dibromopentane) in a flow microreactor, offering a green and efficient route to piperidine derivatives. nih.gov

Intramolecular Cyclization Techniques

Intramolecular cyclization forms the piperidine ring by creating a bond within a single, appropriately functionalized linear molecule. nih.gov This strategy benefits from favorable entropic factors and allows for a high degree of control over the resulting stereochemistry.

A wide variety of reaction types can be employed to trigger the ring-closing event, including:

Aza-Michael Reactions: The intramolecular addition of an amine to an α,β-unsaturated carbonyl system. nih.gov

Radical Cyclizations: The cyclization of a nitrogen-centered or carbon-centered radical onto an unsaturated bond within the same molecule. nih.govwhiterose.ac.uk

Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone, where an initially formed imine or enamine is reduced in situ. nih.gov

Metal-Catalyzed Aminations: Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a mild route to the piperidine core. organic-chemistry.org

A recently developed one-pot method transforms N-substituted halogenated amides into piperidines. nih.gov This process involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O), reduction of the intermediate nitrilium ion with sodium borohydride (NaBH₄), and subsequent intramolecular nucleophilic substitution by the newly formed amine to close the ring. nih.gov

Table 2: Examples of Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Key Precursor | General Mechanism | Reference |

|---|---|---|---|

| Aza-Michael Reaction | N-tethered α,β-unsaturated ester/ketone | Nucleophilic addition of amine to alkene | nih.gov |

| Radical Cyclization | N-tethered alkenyl halide/selenide | Radical initiated 6-endo or 5-exo ring closure | nih.govwhiterose.ac.uk |

| Reductive Hydroamination | Amino-alkyne | Acid-mediated alkyne functionalization and reduction | nih.gov |

| Oxidative Amination | N-tethered non-activated alkene | Gold(I) or Palladium(II) catalyzed difunctionalization of double bond | nih.gov |

| Amide Activation/Cyclization | N-substituted 5-chloropentanamide | Amide activation, reduction, and intramolecular SN2 | nih.gov |

Targeted Synthesis of Piperidine-4-carboxamide Derivatives

Once the piperidine ring is established, attention turns to the installation and manipulation of the functional groups to yield the target compound, this compound, or its analogs. This typically involves forming the C4-carboxamide and N1-methyl groups.

Condensation Reactions

The formation of the amide bond is a cornerstone of organic synthesis, most commonly achieved through a condensation reaction. To synthesize a piperidine-4-carboxamide derivative, the typical starting material is piperidine-4-carboxylic acid or one of its activated forms (e.g., an ester or acid chloride).

For the specific synthesis of this compound, 1-methylpiperidine-4-carboxylic acid would be reacted with dimethylamine. This condensation is often facilitated by a coupling agent to activate the carboxylic acid, or by converting the acid to a more reactive species like an acid chloride before introducing the amine.

The necessary piperidine-4-carboxylic acid precursors are often prepared by hydrogenation of the corresponding pyridine carboxylic acids (e.g., isonicotinic acid). youtube.com Alternatively, the piperidine ring can be constructed with the C4-substituent already in place. For example, 4-piperidones can be synthesized via a Dieckmann condensation of acrylates with a primary amine, followed by hydrolysis and decarboxylation. dtic.mil The resulting ketone can then be further elaborated into the desired carboxamide.

Derivatization of Piperidine Cores

Derivatization of a pre-existing piperidine core is a highly versatile strategy for creating libraries of analogs for structure-activity relationship studies. researchgate.net This can involve reactions at the ring nitrogen or at other positions on the ring.

To obtain the target compound from piperidine-4-carboxamide, two key derivatizations are necessary:

N-Alkylation: The secondary amine of the piperidine ring can be methylated to form the tertiary amine. This is typically achieved using reagents like iodomethane (B122720) or through reductive amination with formaldehyde.

Amide Formation: If starting from a piperidine-4-carboxylic acid core, the amide can be formed as described in section 2.2.1.

Research has shown the synthesis of various piperidine-4-carboxamide analogs through derivatization. In one study, a parent piperidine-4-carboxamide was treated with 4-nitrobenzene sulfonyl chloride or methyl propionate (B1217596) to generate new sulfonamide and amide derivatives, respectively. researchgate.net Other complex piperidine-4-carboxamide derivatives have been synthesized as potential CCR5 inhibitors, demonstrating the power of building upon a core piperidine scaffold. nih.gov

Multi-component Reactions

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of functionalized piperidines, offering advantages in terms of economy, energy efficiency, and environmental friendliness over traditional multi-step methods. bas.bg A one-pot MCR for generating piperidine derivatives involves mixing 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg The use of various nano-crystalline solid acid catalysts such as nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites can facilitate this process, often under mild conditions at room temperature in ethanol. bas.bg This approach is valued for its short reaction times, straightforward work-up, and the reusability of the catalyst. bas.bg

Another significant MCR is the Strecker reaction, which is instrumental in synthesizing opioid analgesics characterized by a 4-aminopiperidine-4-carboxylic ester structure, a key precursor for carboxamide derivatives. nih.gov Beyond the Strecker reaction, the Ugi four-component reaction (U-4CR) provides a pathway to dipeptide scaffolds, expanding the utility of isocyanide-based MCRs in drug discovery. nih.gov The development of MCRs has led to the synthesis of a wide variety of highly functionalized piperidine scaffolds. nih.gov For instance, a pseudo four-component synthesis has been developed for producing poly-substituted piperidines. researchgate.net

| Reaction Type | Key Components | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Condensation | 1,3-dicarbonyls, Amines, Aromatic Aldehydes | Nano-sulfated zirconia | Functionalized Piperidines | bas.bg |

| Strecker Reaction | Ketone/Aldehyde, Amine, Cyanide Source | (Not specified) | α-Amino Nitriles (precursors to 4-aminopiperidines) | nih.gov |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | (Not specified) | Dipeptide Scaffolds | nih.gov |

| Imino-Diels-Alder | Imine, Diene | Molecular Iodine | Highly Substituted Piperidines | bas.bg |

Stereoselective Synthesis Approaches

Achieving stereochemical control is critical in the synthesis of bioactive piperidine derivatives. Several advanced methods have been developed to produce enantiomerically enriched or diastereomerically pure compounds.

One powerful strategy is the chemo-enzymatic asymmetric dearomatization of activated pyridines. nih.gov This approach uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method highlights the synergy between chemical synthesis and biocatalysis to achieve high precision in stereochemistry. nih.gov

Organocatalysis has been successfully applied to intramolecular aza-Michael reactions (IMAMR) to construct enantiomerically enriched N-heterocycles. nih.gov Metal-catalyzed reactions also offer robust stereocontrol. For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Similarly, a palladium-catalyzed approach using a novel pyridine-oxazoline ligand enables enantioselective amination. nih.gov A cis-selective hydroboration/hydrogenation cascade of pyridines, particularly effective for 2,3-disubstituted pyridines, provides another route to specific diastereomers. nih.gov

Further methods include the diastereoselective reductive cyclization of amino acetals, which are prepared via the nitro-Mannich reaction. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step. nih.gov Desymmetrization of meso-compounds, such as the selective formation of a lactam, also provides a pathway to chiral piperidines. mdpi.com

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Oxidation of tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Intramolecular aza-Michael Reaction | Organocatalysts | Cyclization via double bond activation | Enantiomerically enriched piperidines | nih.gov |

| Oxidative Amination | Gold(I) or Palladium(II) complexes | Difunctionalization of a double bond | Enantioselective formation of N-heterocycles | nih.gov |

| Hydroboration/Hydrogenation | Boron ions with hydrosilanes | Cascade reduction of pyridines | Cis-selective for 2,3-disubstituted piperidines | nih.gov |

| Reductive Cyclization | (Not specified, follows Nitro-Mannich) | Cyclization of amino acetals | Diastereoselective, retains prior stereochemistry | nih.gov |

N-Substitution Strategies in Piperidine Derivatives

The substituent on the piperidine nitrogen atom is a crucial determinant of the pharmacological profile of many derivatives. Consequently, a variety of N-substitution strategies have been developed. These methods allow for the introduction of diverse functional groups, ranging from simple alkyl chains to complex aromatic systems.

A common approach involves the direct alkylation or arylation of a secondary piperidine. For instance, N-benzyl-piperidine analogs have been synthesized, which are of interest in the development of treatments for Alzheimer's disease. ajchem-a.com The synthesis of a series of aminoethyl-substituted piperidine derivatives involved variations at the terminal nitrogen, including the introduction of a small N-methyl moiety, which resulted in high affinity for the σ1 receptor. nih.gov

Protecting group chemistry is also fundamental to N-substitution strategies. The N-Boc (tert-butoxycarbonyl) group is widely used to protect the piperidine nitrogen during synthetic sequences. One method for its introduction involves reacting the piperidine with BOC anhydride in the presence of a base like triethylamine. chemicalbook.com The protected intermediate, such as N-Boc-Piperidine-4-carboxylic acid methyl ester, can then undergo further transformations before the Boc group is removed under acidic conditions to yield the secondary amine, which is then available for further N-functionalization. chemicalbook.com

Synthesis of Specific Analog Classes (e.g., N-aryl-piperidine-4-carboxamides)

The synthesis of N-aryl-piperidine-4-carboxamides is of significant interest due to their potential as therapeutic agents. These compounds have been identified as potent inhibitors of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) protease, with potential applications in treating autoimmune diseases and B-cell lymphomas. nih.gov The synthesis starts from a screening hit and is elaborated to produce advanced compounds with high potency in both biochemical and cellular assays. nih.gov

A general and versatile strategy for accessing N-(hetero)aryl piperidines utilizes Zincke imine intermediates. chemrxiv.org This process involves a pyridine ring-opening and ring-closing sequence. Pyridinium salts are generated from a wide array of substituted pyridines and (hetero)anilines, which can then be converted to the desired N-(hetero)arylpiperidine derivatives through hydrogenation or nucleophilic additions. chemrxiv.org This method is particularly suitable for generating libraries of piperidine analogs for high-throughput screening. chemrxiv.org

More complex analogs, such as N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, have been synthesized and identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. nih.govresearchgate.net The synthesis allowed for a study of the effects of different aryl groups and their substituents on in-vitro potency, leading to the discovery that (R)-(-)-isomers were generally more potent. nih.govresearchgate.net

| Analog Class | Synthetic Target | Key Finding/Application | Reference |

|---|---|---|---|

| N-aryl-piperidine-4-carboxamides | MALT1 Protease Inhibitors | Potent inhibition in biochemical and cellular assays. | nih.gov |

| N-(hetero)aryl piperidines | General Piperidine Libraries | Accessible via Zincke imine intermediates from diverse pyridines and anilines. | chemrxiv.org |

| N-aryl-spiro[chromene-piperidine]-carboxamides | TRPM8 Antagonists | (R)-(-)-isomers found to be more potent; effective in neuropathic pain models. | nih.govresearchgate.net |

| Piperidine-4-carboxamide derivatives | CCR5 Inhibitors | Compounds 16g and 16i showed potent anti-HIV-1 activity. | nih.gov |

Advanced Synthetic Procedures (e.g., Incorporating Spin Labels)

Advanced synthetic procedures are employed to create specialized piperidine derivatives for sophisticated research applications, such as molecular imaging and biophysical studies. These methods involve the incorporation of isotopic labels or paramagnetic spin labels.

For Electron Paramagnetic Resonance (EPR) spectroscopy, piperidine derivatives can be functionalized with nitroxide spin labels. An example is the synthesis of 2,2,6,6-tetramethyl-3,4-dehydro-piperidin-N-oxyl-4-acetylene (TEMPA), an EPR spin label. nih.gov Research has focused on improving the synthetic yield of TEMPA and its 15N-labeled analog to facilitate its use in studying macromolecules like RNA, DNA, and proteins. nih.gov

For medical imaging techniques like Positron Emission Tomography (PET), piperidine derivatives can be labeled with radioisotopes. A series of spirocyclic piperidine derivatives were synthesized as high-affinity ligands for the σ1 receptor. nih.gov The lead compound was radiolabeled by substituting a tosylate precursor with [18F]fluoride, yielding the tracer with high radiochemical purity and specific activity. nih.gov This radiolabeled compound demonstrated excellent brain uptake and specific binding to σ1 receptors in vivo, confirming its utility for PET imaging. nih.gov

| Procedure Type | Incorporated Label | Example Compound | Application | Reference |

|---|---|---|---|---|

| Spin Labeling | Nitroxide Radical (TEMPA) | 2,2,6,6-tetramethyl-3,4-dehydro-piperidin-N-oxyl-4-acetylene | EPR Spectroscopy of Biomolecules | nih.gov |

| Isotopic Labeling | Fluorine-18 (¹⁸F) | [¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | PET Imaging of σ1 Receptors | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. nih.gov

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum for this compound, distinct signals would be expected for the protons on the piperidine ring and the methyl groups.

The protons on the piperidine ring (at positions 2, 3, 5, and 6) typically appear as complex multiplets in the aliphatic region of the spectrum. The protons at C2 and C6, being adjacent to the nitrogen atom, are expected to be shifted downfield compared to those at C3 and C5. Furthermore, axial and equatorial protons on the same carbon are chemically non-equivalent and will show distinct signals and coupling patterns. researchgate.netresearchgate.net The proton at C4 is a single, often complex, multiplet due to coupling with the adjacent protons.

The three methyl groups give rise to characteristic singlets. The N,N-dimethyl groups on the amide are expected to appear as one or two singlets, while the N-methyl group on the piperidine ring will also produce a distinct singlet. The exact chemical shifts can be influenced by the solvent and the conformational dynamics of the molecule. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine H2/H6 (axial) | ~2.0 - 2.2 | Multiplet | 2H |

| Piperidine H2/H6 (equatorial) | ~2.8 - 3.0 | Multiplet | 2H |

| Piperidine H3/H5 (axial) | ~1.6 - 1.8 | Multiplet | 2H |

| Piperidine H3/H5 (equatorial) | ~1.8 - 2.0 | Multiplet | 2H |

| Piperidine H4 | ~2.4 - 2.6 | Multiplet | 1H |

| N-CH₃ (piperidine) | ~2.3 | Singlet | 3H |

| N(CH₃)₂ (amide) | ~2.9 | Singlet | 6H |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, seven distinct signals are expected. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield around 170-175 ppm. The carbons of the piperidine ring (C2, C3, C4, C5, C6) will have chemical shifts influenced by the nitrogen atom and the carboxamide substituent. chemicalbook.com The carbons adjacent to the nitrogen (C2 and C6) are typically found in the 50-60 ppm range, while the other ring carbons (C3, C4, C5) appear further upfield. chemicalbook.com The three methyl carbons (the N-methyl on the ring and the two N-methyls on the amide) will each produce a signal in the upfield region of the spectrum, typically between 35 and 50 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~174 |

| C2/C6 (piperidine) | ~55 |

| C4 (piperidine) | ~42 |

| C3/C5 (piperidine) | ~28 |

| N-CH₃ (piperidine) | ~46 |

| N(CH₃)₂ (amide) | ~37 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) peak and numerous fragment ion peaks, which provide a "fingerprint" of the molecule's structure. For this compound (Molecular Weight: 170.25 g/mol ), the molecular ion peak would be expected at m/z 170.

A characteristic fragmentation pattern for N-alkylpiperidine derivatives involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. researchgate.net A common fragment would result from the loss of a substituent on the ring or cleavage within the ring itself, often leading to a stable iminium ion. A prominent peak at m/z 98, corresponding to the [M-C₄H₁₀N]⁺ fragment resulting from cleavage of the carboxamide group, is often observed in similar structures. Another significant fragment is often seen at m/z 72, corresponding to the dimethylaminocarbonyl cation, [C₃H₆NO]⁺.

Table 3: Predicted EIMS Fragmentation Data for this compound (Note: These are predicted fragmentation patterns based on general principles for this class of compounds.)

| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |

| 170 | [C₉H₁₈N₂O]⁺ (Molecular Ion) | - |

| 155 | [C₈H₁₅N₂O]⁺ | CH₃ |

| 98 | [C₆H₁₂N]⁺ | C₃H₆NO |

| 72 | [C₃H₆NO]⁺ | C₆H₁₂N |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS would be used to confirm its elemental composition of C₉H₁₈N₂O. The experimentally measured mass should align closely with the calculated exact mass. rsc.org

Table 4: Predicted HRMS Data for this compound (Note: Calculated mass is based on the most abundant isotopes of each element.)

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| C₉H₁₈N₂O | [M+H]⁺ | 171.1500 |

| C₉H₁₈N₂O | [M+Na]⁺ | 193.1319 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group. This peak typically appears in the range of 1630-1680 cm⁻¹. researchgate.net Other significant absorptions include the C-H stretching vibrations of the alkyl groups (both on the ring and the methyl substituents), which are found just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine and the amide will also be present, typically in the fingerprint region between 1000 and 1350 cm⁻¹. researchgate.net Unlike primary or secondary amides, there will be no N-H stretching bands in the 3100-3500 cm⁻¹ region. researchgate.net

Table 5: Predicted IR Absorption Data for this compound (Note: These are predicted absorption ranges based on characteristic functional group frequencies.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-2980 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1630-1680 | C=O Stretch | Tertiary Amide |

| 1450-1470 | C-H Bend | Alkyl (CH₂) |

| 1350-1400 | C-N Stretch | Tertiary Amine |

| 1000-1250 | C-N Stretch | Amide |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystalline lattice. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal structure.

While specific, publicly available single-crystal XRD data for this compound was not identified in the literature, the technique has been extensively applied to structurally related piperidine derivatives. researchgate.netrsc.orgacs.orgnih.gov For instance, studies on other substituted piperidines have successfully elucidated their solid-state conformations, such as identifying whether the piperidine ring adopts a chair or twisted-boat conformation and determining the orientation of its substituents. researchgate.netrsc.org The analysis of a related compound, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, revealed that its core piperidine ring exhibited positional disorder, adopting both chair and twisted-boat forms within the crystal structure. researchgate.net

The data obtained from an XRD analysis are comprehensive, defining the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the supramolecular arrangement and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. rsc.org For a compound like this compound, XRD would confirm the chair conformation of the piperidine ring and the spatial relationship between the N-methyl group and the carboxamide substituent.

Table 1: Example of Single-Crystal X-ray Diffraction Data for a Substituted Piperidine Derivative This table presents representative data for a related compound to illustrate the outputs of an XRD analysis, as specific data for this compound is not publicly available.

| Parameter | Value | Reference |

| Compound | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | researchgate.net |

| Chemical Formula | C₂₃H₂₅NO | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.2543(7) | researchgate.net |

| b (Å) | 10.5543(8) | researchgate.net |

| c (Å) | 12.6184(6) | researchgate.net |

| α (°) | 77.901(7) | researchgate.net |

| β (°) | 71.270(2) | researchgate.net |

| γ (°) | 70.390(5) | researchgate.net |

| Volume (ų) | 974.3(1) | researchgate.net |

| Z (molecules/unit cell) | 2 | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. The analysis involves combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the elemental composition.

The comparison between the theoretically calculated elemental percentages and the experimentally found values serves as a key indicator of the purity and correctness of the synthesized compound's molecular formula. For this compound, with a chemical formula of C9H18N2O, the theoretical elemental composition has been calculated. While specific experimental data for this compound is not widely available in the surveyed literature, the theoretical values provide a benchmark for its characterization.

Below is the calculated elemental analysis data for this compound.

| Element | Symbol | Calculated % |

| Carbon | C | 63.49% |

| Hydrogen | H | 10.66% |

| Nitrogen | N | 16.46% |

| Oxygen | O | 9.40% |

| Note: Experimentally "found" values were not available in the reviewed literature. |

Computational Chemistry and Molecular Modeling Studies of N,n,1 Trimethylpiperidine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods are used to predict molecular geometry, vibrational frequencies, and electronic properties, providing a microscopic view of the molecule's behavior.

Hartree-Fock and Density Functional Theory (DFT)

Hartree-Fock (HF) and Density Functional Theory (DFT) are the two most widely used methods for quantum chemical calculations. The HF method approximates the many-electron wavefunction as a single Slater determinant, but a key limitation is its neglect of electron correlation, treating electrons as moving independently of one another nih.gov.

DFT, in contrast, is based on the principle that the energy of a molecule can be determined from its electron density. DFT includes effects of electron correlation and is generally more accurate for many molecular properties nih.gov. A variety of functionals, such as B3LYP, are commonly used in DFT calculations for organic molecules, often showing excellent agreement with experimental data for properties like molecular geometry and vibrational frequencies researchgate.netechemcom.com. For piperidine (B6355638) derivatives, DFT calculations using the B3LYP functional have been successfully employed to optimize molecular geometry and analyze electronic properties researchgate.netresearchgate.net. While HF is sometimes considered less reliable for certain chemical calculations, it can occasionally outperform DFT in specific cases, such as for some zwitterionic systems, and remains a foundational ab initio method nih.govreddit.com.

Prediction of Electronic Properties and Solvent Effects

Quantum chemical calculations are used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule researchgate.net. A smaller gap generally implies higher reactivity. Other descriptors like chemical potential, hardness, and electrophilicity can also be calculated to understand a molecule's reactivity .

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects researchgate.net. Studies on similar molecules have shown that increasing the dielectric constant of the solvent can alter the stability and electronic properties of the compound researchgate.net. Such analyses for N,N,1-Trimethylpiperidine-4-carboxamide would involve optimizing its geometry and calculating electronic properties in various solvents to predict its behavior in different chemical environments .

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex researchgate.net. This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target researchgate.netnepjol.info.

For a molecule like this compound, the process would involve preparing its 3D structure and docking it into the binding site of a selected protein target. The results would be analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces researchgate.netresearchgate.net. Studies on other piperidine and carboxamide derivatives have successfully used docking to predict interactions with targets like enzymes and receptors, identifying key amino acid residues involved in the binding mdpi.comresearchgate.netdovepress.com. The stability of the predicted protein-ligand complex can be further assessed using molecular dynamics (MD) simulations researchgate.net.

Pharmacophore Modeling

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.

While specific pharmacophore models involving this compound are not documented, the general process would involve analyzing a set of active molecules that bind to a common biological target. By superimposing these molecules, common chemical features are identified to build a 3D pharmacophore model. This model can then be used as a query to screen large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active at the same target.

In silico Prediction of Biological Activity Spectra

In silico methods are widely used in the early stages of drug discovery to predict the likely biological activities of a compound based on its chemical structure nih.govnih.gov. These predictions help prioritize compounds for experimental testing and can reveal potential therapeutic applications or off-target effects. Various online tools and software, such as Molinspiration and MolPredictX, are used for these predictions by comparing the query molecule's structure to databases of compounds with known biological activities nih.govresearchgate.net.

For this compound, this process would involve submitting its structure to predictive models that calculate a spectrum of probable biological activities. These predictions are based on statistical analysis of structure-activity relationships derived from large datasets. The output is typically a list of potential activities (e.g., kinase inhibitor, GPCR ligand, enzyme inhibitor) with an associated probability score researchgate.net. Such predictions for novel carboxamide derivatives have been used to guide further investigation into their therapeutic potential mdpi.com.

In silico Target Prediction

In silico target prediction, also known as target fishing or reverse screening, aims to identify the most likely protein targets for a given bioactive compound nih.gov. This is the reverse of traditional virtual screening, where a library of compounds is screened against a single target creative-biolabs.com. Identifying a molecule's targets is crucial for understanding its mechanism of action and potential for drug repurposing or toxicity nih.gov.

Computational approaches for target prediction can be ligand-based or structure-based. Ligand-based methods rely on the principle of chemical similarity, where the targets of known molecules that are structurally similar to the query compound are predicted as potential targets for the query itself nih.gov. Structure-based methods, such as inverse docking, involve docking the query molecule against a large panel of protein structures to find those to which it binds with high affinity creative-biolabs.com. For this compound, a chemogenomic approach could be employed, using models that integrate information from both chemical structures and protein sequences to predict compound-target interactions nih.gov.

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily dictated by the puckering of the piperidine ring and the orientation of its substituents. Due to the saturated six-membered ring structure, the molecule is expected to adopt various conformations, with the chair, boat, and twist-boat forms being the most significant. Computational studies on analogous substituted piperidines provide a framework for understanding the likely conformational preferences and dynamic behavior of this specific compound.

The piperidine ring typically favors a chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon can occupy either an axial or an equatorial position. The interchange between two chair conformations, known as a chair flip, is a dynamic process where axial substituents become equatorial and vice versa. The relative stability of these two chair conformers is determined by the steric and electronic interactions of the substituents.

For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a form of steric strain. In the case of this compound, the N,N-dimethylcarboxamide group at the C4 position is the largest substituent on the carbon skeleton of the ring. Consequently, the conformer with this group in the equatorial position is expected to be significantly more stable than the one with it in the axial position.

Molecular dynamics (MD) simulations of substituted piperidines can provide deeper insights into their dynamic behavior. nih.govbohrium.comacs.orgnih.gov These simulations allow for the exploration of the potential energy surface and the observation of conformational transitions over time. Such studies can elucidate the pathways of ring puckering and the flexibility of the substituent groups, offering a more complete picture of the molecule's behavior in different environments. For this compound, MD simulations would likely show the molecule predominantly occupying the equatorial-chair conformation, with occasional transitions to higher-energy twist-boat or axial-chair states.

Table 1: Representative Conformational Energy Differences in Substituted Piperidines and Cyclohexanes This table presents data from analogous systems to infer the conformational behavior of this compound.

| Substituent | Ring System | ΔG (axial - equatorial) (kcal/mol) | Favored Position |

| Methyl | Cyclohexane | 1.74 | Equatorial |

| Phenyl | Piperidine | ~2.9 | Equatorial |

| CO2Et | Piperidine | ~1.2 | Equatorial |

| Hydroxyl | Piperidine | ~0.6 | Equatorial |

Structural Modeling Against Crystal Structures

Structural modeling against crystal structures is a critical aspect of computational chemistry that allows for the validation of theoretical models and provides a detailed, static picture of a molecule's three-dimensional arrangement in the solid state. This process involves comparing the computationally predicted lowest-energy conformation of a molecule with its experimentally determined crystal structure obtained through X-ray crystallography.

As of the latest searches, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). This absence of experimental data means that direct structural modeling and comparison for this specific compound are not currently possible. This highlights a common challenge in computational chemistry where experimental validation for a particular molecule of interest may be lacking.

In such cases, researchers often rely on the crystal structures of closely related analogues to draw inferences about expected bond lengths, bond angles, and torsion angles. For instance, the crystal structures of other piperidine-4-carboxamide derivatives or N-acylated piperidines can provide valuable geometric parameters that can be used to build and refine computational models of this compound.

The general methodology for structural modeling against a crystal structure involves:

Computational Conformational Search: A systematic or stochastic search for the lowest energy conformation of the molecule using methods like molecular mechanics or quantum mechanics.

Geometry Optimization: The identified low-energy conformers are then fully optimized to find the precise geometric parameters that correspond to a minimum on the potential energy surface.

Comparison with Crystal Structure: The optimized geometry is then superimposed onto the experimental crystal structure. The root-mean-square deviation (RMSD) of atomic positions is a common metric used to quantify the agreement between the computed and experimental structures.

Analysis of Intermolecular Interactions: The crystal packing environment can influence the molecule's conformation. Analysis of the crystal structure reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, which can be compared with computational predictions of interaction energies.

For this compound, a hypothetical structural modeling study would likely focus on the planarity of the amide group, the puckering parameters of the piperidine ring, and the torsion angles defining the orientation of the N,N-dimethylcarboxamide substituent relative to the ring. The crystal structure of a related compound, 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, reveals typical bond lengths and angles for a substituted piperidine ring. nih.gov

Table 2: Typical Bond Lengths and Angles in a Substituted Piperidine Carboxamide Derivative This table presents data from a known crystal structure of a related molecule, 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, to illustrate the type of data used in structural modeling.

| Parameter | Atom Pair/Triplet | Value |

| Bond Length (Å) | ||

| C-N (amide) | ~1.34 | |

| C=O (amide) | ~1.23 | |

| C-C (ring) | ~1.52 - 1.54 | |

| C-N (ring) | ~1.47 | |

| **Bond Angle (°) ** | ||

| O=C-N (amide) | ~122 | |

| C-N-C (ring) | ~111 | |

| C-C-C (ring) | ~110 - 112 |

Preclinical Pharmacological Investigations of N,n,1 Trimethylpiperidine 4 Carboxamide Derivatives

In Vitro Biological Target Screening

The initial phase of preclinical investigation involves screening compounds against a panel of biological targets to identify mechanisms of action. This includes enzyme inhibition, receptor modulation, and cell-based functional assays.

Enzyme Inhibition Assays (e.g., MALT1, Cathepsin K, FAAH, MAGL, DNA Gyrase)

Derivatives of piperidine-4-carboxamide have demonstrated significant inhibitory activity against specific enzymes, highlighting their potential as targeted therapeutic agents.

DNA Gyrase: A notable target for piperidine-4-carboxamide (P4C) derivatives is the mycobacterial DNA gyrase. The compound MMV688844 was identified as a potent inhibitor of Mycobacterium abscessus growth. nih.gov Structure-activity relationship (SAR) studies led to the development of analogs with enhanced antibacterial activity. elsevierpure.com These P4Cs are proposed to be a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs), functioning as DNA gyrase poisons. nih.govelsevierpure.com Their mechanism involves inhibiting the wild-type recombinant M. abscessus DNA gyrase, which leads to DNA damage and subsequent induction of the recA promoter. nih.govnih.gov Spontaneous resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govnih.gov Importantly, P4C-resistant strains showed limited cross-resistance to the fluoroquinolone moxifloxacin. nih.gov

**Table 1: DNA Gyrase Inhibitory Activity of Piperidine-4-carboxamide Derivatives against *M. abscessus***

| Compound | Description | Target | Key Finding |

|---|---|---|---|

| MMV688844 (844) | Parent piperidine-4-carboxamide (P4C) hit compound. nih.govnih.gov | DNA Gyrase | Identified as a potent inhibitor of M. abscessus growth; bactericidal and antibiofilm activity. nih.govnih.gov |

| 844-TFM | An optimized analog of MMV688844. nih.gov | DNA Gyrase | Demonstrates 10-fold greater activity against M. abscessus compared to the parent compound. nih.gov |

MALT1 Protease: N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease. nih.gov Starting from a weak screening hit, medicinal chemistry efforts led to advanced compounds with high potency in biochemical assays against MALT1's proteolytic function. nih.gov This inhibition is a key mechanism for potential applications in autoimmune diseases and certain lymphomas. nih.gov

Receptor Modulation Assays (e.g., G-protein coupled receptors, Ion Channels, AMPA Receptors, TAAR1, CCR5)

The piperidine (B6355638) carboxamide scaffold has been explored for its ability to modulate various cell surface and intracellular receptors.

G-protein Coupled Receptors (GPCRs): Derivatives of piperidine have shown activity as modulators of GPCRs, which are a large family of receptors involved in numerous physiological processes. nih.gov Specifically, a series of phenolic diaryl amino piperidines were developed as potent agonists for the delta opioid receptor, a type of GPCR. nih.gov These compounds demonstrated improved potency and selectivity compared to standard delta agonists. nih.gov Furthermore, studies have shown that sigma (σ) receptors can modulate the signaling of other GPCRs, including opioid and muscarinic acetylcholine receptors, suggesting a broader role for piperidine-like ligands in modulating G-protein-coupled receptor signaling. nih.gov

Ion Channels: A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.gov Compounds such as PIPC1 and PIPC2 were found to induce robust Ca²⁺ influx in cells expressing human TRPA1, indicating direct channel activation. nih.gov The modulation of ion channels, including AMPA receptors, is a known mechanism for anticonvulsant drugs, suggesting a potential therapeutic avenue for compounds acting on these targets. nih.gov

AMPA Receptors: While many compounds are known to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission, specific data for N,N,1-trimethylpiperidine-4-carboxamide derivatives was not prominent in the reviewed literature. nih.govmdpi.com

CCR5: While not piperidine-4-carboxamides, structurally related N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs were identified as novel HIV-1 entry inhibitors. nih.gov These compounds function by blocking the interaction of the viral envelope protein gp120 with the cellular receptor CD4 and are equally potent against viruses that use the CCR5 or CXCR4 co-receptors. nih.gov

Table 2: Modulatory Activity of Piperidine Carboxamide Derivatives on Ion Channels and GPCRs

| Compound Class | Target Receptor | Type of Modulation | Key Finding |

|---|---|---|---|

| Piperidine Carboxamides (PIPCs) | TRPA1 Ion Channel | Agonist | Potent, noncovalent activation of human TRPA1, inducing Ca²⁺ influx. nih.gov |

| Phenolic Diaryl Amino Piperidines | Delta Opioid Receptor (GPCR) | Agonist | Improved potency and selectivity compared to standard delta agonists. nih.gov |

Cellular Assays (e.g., Jurkat T Cell Activation, OCI-Ly3 B-Cell Lymphoma, HIV-1 Single Cycle Assay, Human Neuronal Cells)

The activity of piperidine-4-carboxamide derivatives has been confirmed in various cell-based models, which provide a more complex biological system to evaluate compound efficacy.

Jurkat T Cell Activation and OCI-Ly3 B-Cell Lymphoma: Potent N-aryl-piperidine-4-carboxamide MALT1 inhibitors demonstrated significant activity in a mechanistic Jurkat T cell activation assay. nih.gov The same compounds were also effective in the OCI-Ly3 activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line, which is dependent on dysregulated NF-κB signaling. nih.gov This suggests a potential therapeutic use for these inhibitors in treating autoimmune diseases and B-cell lymphomas. nih.gov

HIV-1 Single Cycle Assay: Related piperidine derivatives, specifically N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, were shown to be potent inhibitors of HIV-1 entry. nih.gov In cellular assays, these compounds inhibited both cell-cell fusion and virus-cell fusion at low micromolar concentrations, indicating they effectively block the initial stages of the HIV-1 life cycle. nih.gov

Human Neuronal Cells: Human BE(2)-C neuroblastoma cells, which endogenously express opioid receptors, have been used to study the modulatory effects of piperidine-related ligands on G-protein-coupled receptor signaling. nih.gov

Preclinical Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds are advanced into in vivo animal models to assess their efficacy and pharmacokinetic properties in a whole-organism setting.

Rodent Models of Disease (e.g., Mouse Xenograft Models, Rat Models)

Mouse Xenograft Models: A derivative of the related N-pyridinylthiophene carboxamide structure demonstrated efficacy in a mouse xenograft model. nih.gov This compound was shown to inhibit the growth of human malignant peripheral nerve sheath tumor (MPNST) cells that were subcutaneously xenografted into mice, without causing obvious toxic effects. nih.gov

Rat Models: The pharmacokinetic properties of the N-aryl-piperidine-4-carboxamide series of MALT1 inhibitors were evaluated in rats. nih.gov Initial compounds showed high clearance due to amide cleavage, but a rat hepatocyte assay helped identify compounds with improved metabolic stability and better pharmacokinetic profiles. nih.gov Additionally, diaryl amino piperidine derivatives with delta opioid receptor agonist activity showed anti-nociceptive effects in rodent models of pain. nih.gov

Assessment of Therapeutic Potential (e.g., Anti-Mycobacterial, Anticonvulsant, Anti-Inflammatory, Analgesic)

Based on in vitro and in vivo data, derivatives of piperidine-4-carboxamide have shown potential across several therapeutic areas.

Anti-Mycobacterial: The piperidine-4-carboxamide class of DNA gyrase inhibitors shows significant promise as a new treatment for infections caused by Mycobacterium abscessus, a pathogen known for its intrinsic multidrug resistance. nih.govnih.gov These compounds exhibit bactericidal activity and are also effective against biofilms. nih.gov

Anticonvulsant: While direct evidence for this compound is limited, related hybrid molecules have demonstrated promising anticonvulsant activity in mouse models, including the maximal electroshock seizure (MES) and 6-Hz seizure tests. nih.gov The mechanism for some anticonvulsants involves the modulation of ion channels, a known activity for some piperidine carboxamides. nih.govnih.gov

Anti-Inflammatory: The potent inhibition of the MALT1 protease by N-aryl-piperidine-4-carboxamides suggests a strong potential for anti-inflammatory applications. nih.gov MALT1 is a key protein in signaling pathways that lead to the production of inflammatory cytokines. nih.gov

Analgesic: Diaryl amino piperidine derivatives that act as delta opioid receptor agonists have demonstrated clear anti-nociceptive activity in rodent models of pain. nih.gov This highlights the potential of this structural class to provide a novel mechanism for pain relief. nih.gov Hybrid compounds have also shown analgesic effects in the formalin test and in a model of oxaliplatin-induced neuropathic pain. nih.gov

Behavioral and Physiological Endpoints

Preclinical investigations into piperidine carboxamide derivatives have revealed a range of effects on behavioral and physiological endpoints in animal models. While specific studies on this compound are not extensively detailed in publicly available literature, research on structurally related piperidine carboxamides provides insight into the potential pharmacological activities of this class of compounds.

Studies on piperidine-4-carboxamide derivatives have demonstrated analgesic properties in mice. researchgate.net These compounds were shown to relieve pain, suggesting an interaction with the central nervous system to produce analgesia. researchgate.net In behavioral assessments using the open-field test, these derivatives also influenced the exploratory behavior of mice. researchgate.net

Furthermore, certain piperidine carboxamide derivatives have been shown to possess anticonvulsive properties. Specifically, calpain inhibitors derived from piperidine carboxamides were found to inhibit N-Methyl-D-aspartate (NMDA)-induced convulsions in mice, indicating a potential for neuroprotective effects through the inhibition of calpain in the brain. nih.gov

Research on the parent compound, piperidine, administered as piperidine hydrochloride, has indicated a sedative action and an increased turnover of noradrenaline in the brain, without affecting serotonin or dopamine turnover. nih.gov This suggests that some physiological effects of piperidine derivatives could be mediated through the noradrenergic system. nih.gov Additionally, piperidamide-3-carboxamide derivatives have been investigated for their potential in treating osteoporosis. In in vivo experiments, a derivative, compound H-9, was shown to increase the bone mineral density in a mouse model of osteoporosis, highlighting a physiological effect outside of the central nervous system. nih.gov

Selectivity Profiling

The selectivity of a compound for its intended biological target over other potential targets is a critical factor in its pharmacological profile, influencing both its efficacy and its potential for off-target effects. For derivatives of this compound, selectivity has been explored across various target classes, including neurotransmitter receptors and transporters, as well as microbial and viral targets.

The selectivity of piperidine carboxamide derivatives for different neurotransmitter systems is a key area of investigation. Studies on 4-benzylpiperidine carboxamides have shed light on the structural determinants of selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov The nature of the aromatic substituents and the length of the carbon linker between the piperidine ring and the amide group play a crucial role in determining the potency and selectivity of these compounds for the monoamine transporters. nih.gov For instance, compounds with a two-carbon linker showed significantly higher potency for DAT inhibition compared to those with a three-carbon linker. nih.govnih.gov Aromatic ring substituents, such as biphenyl and diphenyl groups, were critical in directing selectivity towards SERT and DAT, respectively. nih.gov

In the context of glutamate receptors, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net These compounds act as negative allosteric modulators, reducing AMPA receptor-mediated currents. researchgate.net Specifically, derivatives CIC-1 and CIC-2 demonstrated significant inhibition of AMPA receptor activity, suggesting a degree of selectivity for this receptor type. researchgate.net The ability of these compounds to modulate AMPA receptor kinetics highlights their potential for therapeutic applications in conditions associated with AMPA receptor overactivation, such as chronic pain. researchgate.net

| Compound Class | Target | Selectivity Profile |

| 4-Benzylpiperidine Carboxamides | Monoamine Transporters | Selectivity for DAT, NET, and SERT is determined by the carbon linker length and aromatic substituents. Biphenyl and diphenyl groups favor SERT and DAT, respectively. nih.gov |

| Isoxazole-4-Carboxamide Derivatives | AMPA Receptors | Potent negative allosteric modulators of AMPA receptors, with compounds like CIC-1 and CIC-2 showing strong inhibitory effects. researchgate.net |

Piperidine-4-carboxamides have been identified as a promising class of compounds with activity against Mycobacterium abscessus, a nontuberculous mycobacterium known for its intrinsic multidrug resistance. researchgate.netnih.gov A whole-cell screen of a compound library active against Mycobacterium tuberculosis led to the identification of the piperidine-4-carboxamide MMV688844 as a hit against M. abscessus. researchgate.netnih.gov Further optimization of this initial hit resulted in a more potent analog that retained activity against all three subspecies of the M. abscessus complex. researchgate.netnih.gov

The mechanism of action of these piperidine-4-carboxamides involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netnih.gov Spontaneous resistance to these compounds was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. researchgate.netnih.gov Biochemical studies confirmed that these compounds inhibit the wild-type M. abscessus DNA gyrase but not the mutant enzyme from resistant strains. researchgate.netnih.gov Notably, there was limited cross-resistance with fluoroquinolones, which also target DNA gyrase, and no cross-resistance with a novel benzimidazole DNA gyrase inhibitor. researchgate.netnih.gov This suggests that piperidine-4-carboxamides represent a distinct class of mycobacterial DNA gyrase inhibitors. researchgate.netnih.gov

| Compound | Target Organism | Mechanism of Action |

| Piperidine-4-carboxamides (e.g., MMV688844 and its analog) | Mycobacterium abscessus | Inhibition of DNA gyrase. researchgate.netnih.gov |

The broad-spectrum antiviral potential of carboxamide-containing compounds has been explored in several studies. While research specific to this compound is limited, investigations into other carboxamide derivatives provide evidence for their pan-viral activity.

A series of flavone derivatives incorporating carboxamide fragments were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). mdpi.com Many of these compounds exhibited moderate to excellent anti-TMV activities, with some showing efficacy comparable to the commercial virucide ningnanmycin. mdpi.com Molecular docking studies suggested that these compounds may exert their antiviral effect by interacting with the TMV coat protein and disrupting virus assembly. mdpi.com

In another line of research, analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride (ribamidine), a carboxamidine derivative of ribavirin, were synthesized and tested against a panel of RNA and DNA viruses. These compounds showed activity against bunyaviruses, with some also demonstrating activity against dengue virus, respiratory syncytial virus (RSV), and parainfluenza type 3 (PIV3). The activity spectrum of these carboxamidine derivatives highlights their potential as broad-spectrum antiviral agents. Furthermore, 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides have been identified as broad-spectrum antiviral agents with potency against a range of viruses including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses.

| Compound Class | Virus Family/Species | Potential Mechanism of Action |

| Flavone derivatives with carboxamide fragments | Tobacco Mosaic Virus (TMV) | Interaction with viral coat protein, disrupting assembly. mdpi.com |

| Ribavirin carboxamidine analogues | Bunyaviruses, Flaviviruses (Dengue), Paramyxoviruses (RSV, PIV3) | Varies, likely interfering with viral nucleic acid synthesis or capping. |

| 5-Alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides | Poxviruses, Togaviruses, Arenaviruses, Reoviruses, Orthomyxoviruses, Paramyxoviruses | Broad-spectrum antiviral activity. |

Structure Activity Relationship Sar Studies of N,n,1 Trimethylpiperidine 4 Carboxamide Derivatives

General Principles of Carboxamide SAR

The carboxamide group is a cornerstone in medicinal chemistry, prized for its unique electronic and steric properties that facilitate critical interactions with biological targets. This functional group can act as both a hydrogen bond donor through its N-H group (in primary and secondary amides) and a hydrogen bond acceptor via the carbonyl oxygen. hyphadiscovery.com This dual capacity allows for a versatile range of binding orientations within a receptor's active site.

In the context of drug design, the planarity of the amide bond, a consequence of resonance, restricts the conformational flexibility of the molecule, which can be advantageous for locking in a bioactive conformation. However, the amide bond can also be susceptible to metabolic cleavage by amidases, presenting a challenge for drug stability. hyphadiscovery.com Consequently, a significant area of research involves the development of bioisosteric replacements for the carboxamide group. These replacements aim to mimic the essential binding interactions of the amide while improving metabolic stability. Common bioisosteres include 1,2,3-triazoles, oxadiazoles, and even non-classical replacements like "CF3 amides," where the carbonyl oxygen is replaced by a trifluoromethyl group to modulate the basicity of the amide nitrogen. hyphadiscovery.comdrughunter.com The choice of a suitable bioisostere is highly dependent on the specific binding pocket and the nature of the interactions required for biological activity. drughunter.comnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of piperidine-4-carboxamide derivatives can be finely tuned by strategic modifications at various positions of the molecule. These alterations can influence the compound's affinity for its target, selectivity over other receptors, and pharmacokinetic properties.

Modifications on the Piperidine (B6355638) Nitrogen Atom

For instance, in a series of piperidine naphthamide derivatives, a benzyl moiety on the piperidine nitrogen was found to be optimal for interaction with D4.2 and 5-HT2A receptors. nih.gov Increasing the linker length between the phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov In another study on LATS1 and LATS2 kinase inhibitors, N-methylation of the piperidine nitrogen resulted in a slight decrease in potency and metabolic stability compared to the unsubstituted parent compound. acs.org Interestingly, reducing the basicity of the nitrogen or even replacing it with a neutral amide group allowed for the retention of some activity, highlighting the complex role of this position. acs.org

| Parent Scaffold | N-Substituent | Target | Observed Activity Change | Reference |

|---|---|---|---|---|

| Piperidine Naphthamide | Benzyl | D4.2/5-HT2A Receptors | Favorable interaction | nih.gov |

| Piperidine Naphthamide | Phenylpropyl | D4.2 Receptor | Potent ligand | nih.gov |

| Piperidine Carboxamide | Methyl | LATS1/2 Kinase | Slight drop in potency, less metabolically stable | acs.org |

| Piperidine Carboxamide | Isopropyl | LATS1/2 Kinase | Slight drop in potency, less metabolically stable | acs.org |

Modifications on the Carboxamide Group

The carboxamide moiety is another critical site for modification. Alterations to the substituents on the carboxamide nitrogen can dramatically impact a compound's binding affinity and selectivity. In the case of N,N,1-trimethylpiperidine-4-carboxamide, the N,N-dimethyl substitution represents a tertiary amide, which is incapable of acting as a hydrogen bond donor but retains its hydrogen bond acceptor capability through the carbonyl oxygen.

In a study of neurokinin receptor antagonists, the N-benzoyl-N-methylamino group on a piperidine scaffold was found to be a potent pharmacophore. nih.gov This highlights that bulky and aromatic substituents on the carboxamide nitrogen can be well-tolerated and even beneficial for activity. Research on MALT1 protease inhibitors also demonstrated that N-aryl-piperidine-4-carboxamides could be potent and selective, although amide cleavage was identified as a potential metabolic liability. mdpi.com The development of symmetrical heteroaryl carboxamides in a series of CCR5 antagonists also showed that complex amide structures could lead to enhanced receptor affinity. nih.gov

| Scaffold | Carboxamide Modification | Target | Key Finding | Reference |

|---|---|---|---|---|

| Spiro-substituted piperidine | N-benzoyl-N-methylamino | NK2 Receptor | Potent antagonistic activity | nih.gov |

| Piperidine | N-aryl | MALT1 Protease | Potent and selective inhibition | mdpi.com |

| Oximino-piperidino-piperidine | Symmetrical heteroaryl carboxamides | CCR5 | Enhanced receptor affinity | nih.gov |

Influence of Aromatic and Heteroaromatic Moieties

For instance, in the development of ALK inhibitors, a piperidine carboxamide was identified as a novel inhibitor, and its X-ray cocrystal structure revealed that it accessed an extended hydrophobic pocket. nih.gov SAR studies focused on optimizing both the right- and left-hand sides of the molecule with various aromatic and heteroaromatic groups, leading to improved potency. nih.gov In another example, the presence of a 4-chlorobenzyl group in a series of sigma-1 ligands led to very high affinity and selectivity. nih.gov The substitution pattern on these aromatic rings is also critical; for example, in a series of cathepsin K inhibitors, electron-withdrawing groups on an aromatic ring generally demonstrated higher potency than electron-donating groups. drughunter.com

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a paramount role in the biological activity of chiral piperidine-4-carboxamide derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein, and enantiomers of the same compound can exhibit vastly different potencies and selectivities. thieme-connect.comcolab.ws

The introduction of a chiral center in the piperidine ring can significantly enhance biological activity and improve pharmacokinetic properties. thieme-connect.com For example, in a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the S-configuration was found to be 15-fold more potent than the R-configuration, demonstrating a high degree of enantioselectivity by the target molecule. nih.gov Similarly, in the development of CCR5 antagonists, the S-configuration of a benzylic substituent was found to be crucial for binding. nih.gov The rigid and well-defined spatial orientation of substituents in a specific stereoisomer allows for optimal interactions with the target, leading to higher affinity and efficacy.

Correlation between Molecular Structure and Target Binding

Understanding the correlation between a molecule's three-dimensional structure and its binding interactions with a biological target is the ultimate goal of SAR studies. Techniques such as X-ray crystallography and molecular modeling are invaluable tools for visualizing these interactions at an atomic level. nih.govcreative-biolabs.comnih.gov

For piperidine carboxamide derivatives, the piperidine nitrogen often forms a key electrostatic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding pocket. nih.gov The carboxamide carbonyl can act as a hydrogen bond acceptor, while aromatic or heteroaromatic substituents can engage in hydrophobic and π-stacking interactions within the receptor.

For example, the X-ray crystal structure of a piperidine carboxamide inhibitor bound to the ALK kinase domain revealed an unusual conformation that allowed access to a hydrophobic pocket, guiding further optimization of the molecule. nih.gov Molecular docking studies of piperidine-3-carboxamide derivatives as cathepsin K inhibitors showed that the chlorobenzene ring participates in σ-π and π-π hydrophobic interactions with key residues, while the amide group forms a classical hydrogen bond. drughunter.com These detailed structural insights provide a rational basis for designing new derivatives with improved potency and selectivity.

Optimization Strategies for Potency and Selectivity

The optimization of lead compounds is a crucial step in medicinal chemistry, aiming to enhance the desired therapeutic effects while minimizing off-target interactions. For derivatives based on the piperidine-4-carboxamide core, research has focused on modifying three primary regions of the molecule: the piperidine nitrogen (N1 position), the carboxamide group, and the piperidine ring itself. These modifications are guided by the goal of improving target affinity (potency) and distinguishing between different receptor subtypes or enzymes (selectivity).

Modifications at the Piperidine Nitrogen (N1-position):

The substituent at the N1 position of the piperidine ring plays a significant role in determining both the potency and selectivity of the compound. In studies of related piperidine-4-carboxamide derivatives targeting sigma (σ) receptors, the nature of this substituent is a key determinant of affinity. For instance, replacing the methyl group of this compound with larger, more complex moieties can drastically alter the pharmacological profile.

Research on a series of piperidine-4-carboxamides showed that introducing a substituted benzyl group at the N1 position can lead to high affinity for the σ₁ receptor. nih.govmolbnl.it A particularly noteworthy finding was that a 4-chlorobenzyl group on the piperidine nitrogen resulted in a compound with very high σ₁ affinity (Kᵢ = 3.7 nM) and a remarkable selectivity ratio of 351 against the σ₂ receptor. nih.govmolbnl.it This highlights a critical optimization strategy: the exploration of various arylalkyl substituents at the N1 position to exploit specific hydrophobic and electronic interactions within the receptor's binding pocket.

Modifications at the Carboxamide Moiety:

The N,N-dimethylcarboxamide group of the parent compound is another key site for modification. Altering the substituents on the amide nitrogen can significantly impact biological activity. In a series of piperidine-4-carboxamide derivatives, replacing the N-benzylcarboxamide group with different cyclic or linear moieties was assessed to gauge the effect on σ receptor affinity. nih.govmolbnl.it The introduction of a tetrahydroquinoline moiety attached to the carboxamide nitrogen led to a compound with high σ₁ affinity and selectivity. nih.govmolbnl.it This suggests that the volume and nature of the groups on the amide nitrogen are critical for optimizing interactions with the target protein.

In other studies on different carboxamide-containing scaffolds, it has been shown that even small changes, such as replacing a methyl group with a halide or an amine, can lead to significant gains in potency. nih.gov For example, in a series of N-piperidinyl-benzimidazolone inhibitors, 4-halogen substituents on an aniline moiety resulted in compounds with nanomolar potency. nih.gov While this is a different molecular family, the principle of exploring halogen substitutions to enhance binding is a widely applicable optimization strategy in medicinal chemistry.

Conformational Restriction and Scaffold Hopping:

Another effective optimization strategy involves conformationally restricting the molecule or employing scaffold hopping. Restricting the flexibility of a molecule, for instance by incorporating a rotatable side chain into a ring system, can lock it into a more bioactive conformation, thereby increasing potency. In the development of pyrimidine-4-carboxamide inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. While not directly involving this compound, this demonstrates a powerful optimization principle.

Scaffold hopping, where the core structure is replaced with a chemically different but functionally similar one, can also lead to improved properties. chemrxiv.org This strategy was successfully used to enhance the potency of a 1,2,4-triazole-containing carboxamide scaffold by identifying alternative cores that showed a 2.5-fold increase in activity. chemrxiv.orgajchem-a.com